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Abstract: This document provides an in-depth technical guide on the protein Endoglin (ENG),
also known as CD105. It is intended for researchers, scientists, and drug development
professionals. This guide covers the molecular characteristics of Endoglin, including its
molecular weight and various isoforms. A detailed exploration of its critical role in the
Transforming Growth Factor-beta (TGF-3) signaling pathway and angiogenesis is presented.
Furthermore, this whitepaper furnishes detailed protocols for key experimental methodologies
used to study Endoglin, including Co-Immunoprecipitation, Western Blotting, and in vitro
angiogenesis assays.

Introduction

Endoglin (ENG) is a type | transmembrane glycoprotein that functions as a crucial co-receptor
for the Transforming Growth Factor-beta (TGF-f3) superfamily of ligands.[1] Primarily expressed
on the surface of endothelial cells, its expression is significantly upregulated during active
angiogenesis, such as in tumor neovascularization and wound healing.[2] Due to its pivotal role
in vascular development and remodeling, Endoglin is a key target of interest in various
pathological conditions, including cancer and vascular disorders like Hereditary Hemorrhagic
Telangiectasia (HHT).[1][3] This guide summarizes the current knowledge on the molecular and
functional aspects of Endoglin.

Molecular Characteristics
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Endoglin is a homodimeric protein, with the dimer having an apparent molecular weight of
approximately 180 kDa. The protein consists of a large extracellular domain, a transmembrane
region, and a short cytoplasmic tail.[4] It is important to note that a simple chemical formula is
not applicable to a large and complex biomolecule like a protein. Instead, its size is
characterized by its mass in Daltons or its number of amino acid residues.

Quantitative Data Summary

The molecular weight of Endoglin can vary depending on its glycosylation state and the specific
isoform.[4] Recombinant forms and naturally occurring isoforms have been characterized with
different molecular masses.

o Molecular
Form Characteristic ) ] Notes
Weight/Size
) Fully glycosylated, As observed in non-
Homodimer ] ~180 kDa )
native form reducing SDS-PAGE.
Apparent weight in
Monomer Glycosylated ~95 kDa reducing SDS-PAGE.
[5]
Recombinant, i
) Due to glycosylation.
Monomer glycosylated (insect ~70 - 75 kDa

[3]

cells)

) Calculated mass of
Recombinant, non- ) )
Monomer ) ~64.9 kDa the polypeptide chain.
glycosylated (E. coli) -

Predicted from amino )
Longer, predominant

Isoform 1 acid sequence (658 ~70.6 kDa )
isoform.[5]
aa)
Predicted from amino Shorter isoform
Isoform 2 acid sequence (625 ~67.5 kDa resulting from
aa) alternative splicing.[5]

Signaling Pathways

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol
https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Endothelial_Cells_Tube_Formation.pdf
https://promocell.com/ch_fr/endothelial-cell-tube-formation-assay-angiogenesis-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13112293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Endoglin is a critical modulator of the TGF-f3 signaling pathway in endothelial cells. It does not
bind TGF-f ligands on its own but forms a complex with the type | and type Il TGF-[3 receptors
(TBRI and TRRII).[5] The primary ligands for the Endoglin-containing receptor complex in
endothelial cells are Bone Morphogenetic Protein 9 (BMP9) and BMP10.[5]

Endoglin plays a key role in balancing two distinct branches of the TGF-[3 signaling cascade:

o ALK1/Smadl/5/8 Pathway: In conjunction with the type | receptor ALK1 (Activin receptor-like
kinase 1), Endoglin promotes signaling that leads to the phosphorylation of Smadl, Smad5,
and Smad8. This pathway is generally associated with endothelial cell proliferation and
migration, and thus is pro-angiogenic.

o ALK5/Smad2/3 Pathway: Endoglin can also interact with the type | receptor ALK5. The
ALK5-mediated pathway leads to the phosphorylation of Smad2 and Smad3 and is typically
anti-proliferative, promoting endothelial cell quiescence.

By favoring the ALK1 pathway, high expression of Endoglin shifts the cellular response towards
an activated, angiogenic state. Mutations that lead to a loss of Endoglin function, as seen in
Hereditary Hemorrhagic Telangiectasia type 1 (HHT1), disrupt this balance and lead to vascular
malformations.
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Experimental Protocols

The study of Endoglin involves a variety of standard molecular biology techniques. Below are
detailed protocols for Co-Immunoprecipitation, Western Blotting, and an in vitro Tube Formation
Assay.

Co-Immunoprecipitation of Endoglin and Associated
Receptors

This protocol is designed to isolate Endoglin and its interacting partners (e.g., TBRII, ALK1)
from cell lysates.

Materials:

Cell lysis buffer (e.g., RIPA buffer with 1% NP-40, protease and phosphatase inhibitors)

Anti-Endoglin antibody

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Pre-chilled PBS

Procedure:

e Cell Lysis: Culture cells to ~90% confluency. Wash cells twice with ice-cold PBS. Add 1 ml of
ice-cold lysis buffer and scrape the cells. Transfer the lysate to a microcentrifuge tube.

o Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge
at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Pre-clearing (Optional): Transfer the supernatant to a new tube. Add 20 pl of protein A/G
beads and incubate for 1 hour at 4°C on a rotator. Pellet the beads using a magnetic rack
and transfer the supernatant to a new tube. This step reduces non-specific binding.
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e Immunoprecipitation: Add 2-5 pg of the primary anti-Endoglin antibody to the pre-cleared
lysate. Incubate overnight at 4°C with gentle rotation.

o Complex Capture: Add 30 ul of equilibrated protein A/G beads to the lysate-antibody mixture.
Incubate for 2-4 hours at 4°C with rotation.

e Washing: Pellet the beads with a magnetic rack and discard the supernatant. Wash the
beads three times with 1 ml of cold wash buffer.

o Elution: Elute the protein complexes from the beads by adding 30 pl of 1X SDS-PAGE
sample buffer and boiling at 95-100°C for 5-10 minutes. The eluted proteins are now ready
for analysis by Western Blot.

Western Blotting for Endoglin Detection

This protocol describes the detection of Endoglin in protein lysates to determine its molecular
weight and expression level.

Materials:

o SDS-PAGE equipment (gels, running buffer, etc.)

e Transfer system (wet or semi-dry)

e PVDF or nitrocellulose membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibody (anti-Endoglin)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:
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Protein Quantification: Determine the protein concentration of cell lysates using a BCA or
Bradford assay.

Sample Preparation: Mix 20-30 pg of protein with Laemmli sample buffer. Boil at 95-100°C
for 5 minutes.

SDS-PAGE: Load samples into the wells of a polyacrylamide gel (an 8% gel is suitable for
the Endoglin monomer). Run the gel at 100-150V until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet
transfer at 100V for 90 minutes at 4°C is recommended for a protein of this size.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the anti-Endoglin primary antibody
(diluted in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step as in step 7.

Detection: Incubate the membrane with ECL substrate according to the manufacturer's
instructions.

Imaging: Capture the chemiluminescent signal using an imaging system.
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Caption: General workflow for Western Blotting.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix, a key function influenced by Endoglin.

Materials:

Basement membrane extract (e.g., Matrigel®)
Human Umbilical Vein Endothelial Cells (HUVECS)
96-well plate

Endothelial cell growth medium

Calcein AM (for visualization)

Procedure:

Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips,
add 50 pl of the extract to each well of a 96-well plate. Ensure the entire surface is covered.

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium. Seed 1-2
x 1074 cells in 100 pl of medium into each coated well. Include experimental conditions, such
as treatment with pro- or anti-angiogenic factors.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

Visualization and Analysis: Monitor the formation of tube-like structures using a microscope.
For quantification, the cells can be stained with Calcein AM.

Quantification: Capture images of the tube network. Analyze the images using software (e.qg.,
ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length,
number of junctions, and number of loops.
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Conclusion

Endoglin (ENG/CD105) is a well-characterized homodimeric glycoprotein that is indispensable
for vascular development and angiogenesis. Its function as a co-receptor in the TGF-[3
signaling pathway, where it balances the pro-angiogenic ALK1 and anti-proliferative ALK5
pathways, places it at a critical nexus of vascular biology. Understanding its molecular
characteristics and the signaling cascades it modulates is essential for developing therapies
targeting angiogenesis-dependent diseases. The experimental protocols detailed herein
provide a foundation for the investigation of Endoglin's expression, interactions, and function in
both physiological and pathological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

e 2. ibidi.com [ibidi.com]

¢ 3. documents.thermofisher.com [documents.thermofisher.com]
e 4. bosterbio.com [bosterbio.com]

e 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. promocell.com [promocell.com]

 To cite this document: BenchChem. [Endoglin (ENG): A Comprehensive Technical Overview].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13112293#enng-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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